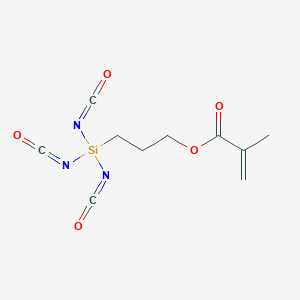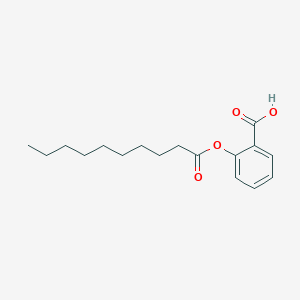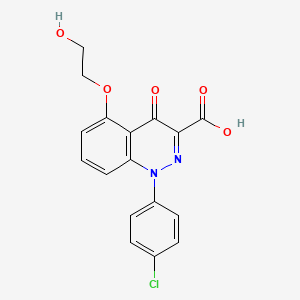
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethoxy group, and a cinnoline core
準備方法
The synthesis of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the cinnoline core. The synthetic route may include the following steps:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using chlorinating agents.
Attachment of the Hydroxyethoxy Group: This step involves the reaction of the cinnoline core with ethylene oxide or similar reagents to introduce the hydroxyethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the cinnoline core play crucial roles in its activity, enabling it to bind to specific enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-oxocinnoline-3-carboxylic acid: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
1-(4-Methylphenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The methyl group may alter its biological activity compared to the chlorophenyl group.
1-(4-Bromophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The bromine atom may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
160161-65-9 |
|---|---|
分子式 |
C17H13ClN2O5 |
分子量 |
360.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-10-4-6-11(7-5-10)20-12-2-1-3-13(25-9-8-21)14(12)16(22)15(19-20)17(23)24/h1-7,21H,8-9H2,(H,23,24) |
InChIキー |
YBJKMXUEXSRQBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCCO)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


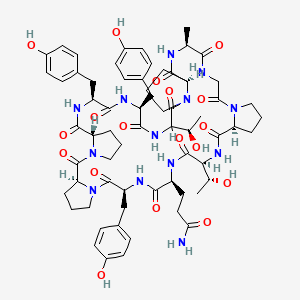
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
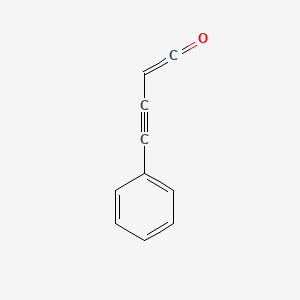
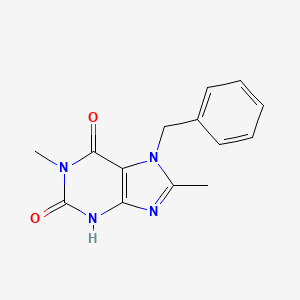
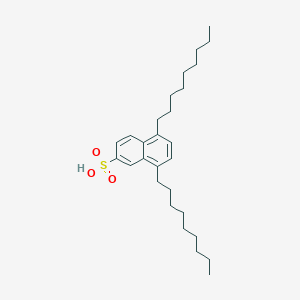
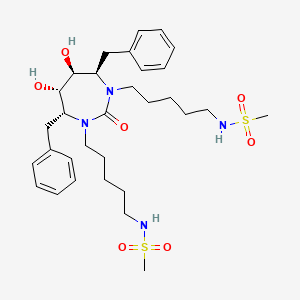
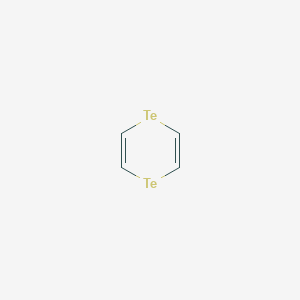
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)

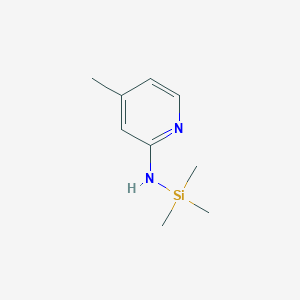
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
